

Exploratory studies of 3',4'-Difluoropropiophenone derivatives

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Compound of Interest

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An In-depth Technical Guide to Exploratory Studies of **3',4'-Difluoropropiophenone** Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Difluoropropiophenone and its derivatives represent a significant class of fluorinated aromatic ketones that serve as versatile building blocks in medicinal chemistry and drug discovery. The strategic incorporation of a 3,4-difluorophenyl moiety can substantially modulate the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, improved binding affinity, and better bioavailability.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and prominent biological activities of **3',4'-Difluoropropiophenone** derivatives. It includes detailed experimental protocols for their synthesis and biological evaluation, summarizes key quantitative data in structured tables, and utilizes visualizations to elucidate synthetic workflows and biological pathways, offering a critical resource for professionals in the field.

Physicochemical Properties of the Core Scaffold

The parent compound, **3',4'-Difluoropropiophenone**, is an aromatic ketone that serves as a common starting point for the synthesis of more complex derivatives.[3] Its fundamental properties are crucial for its handling and application in synthetic chemistry.

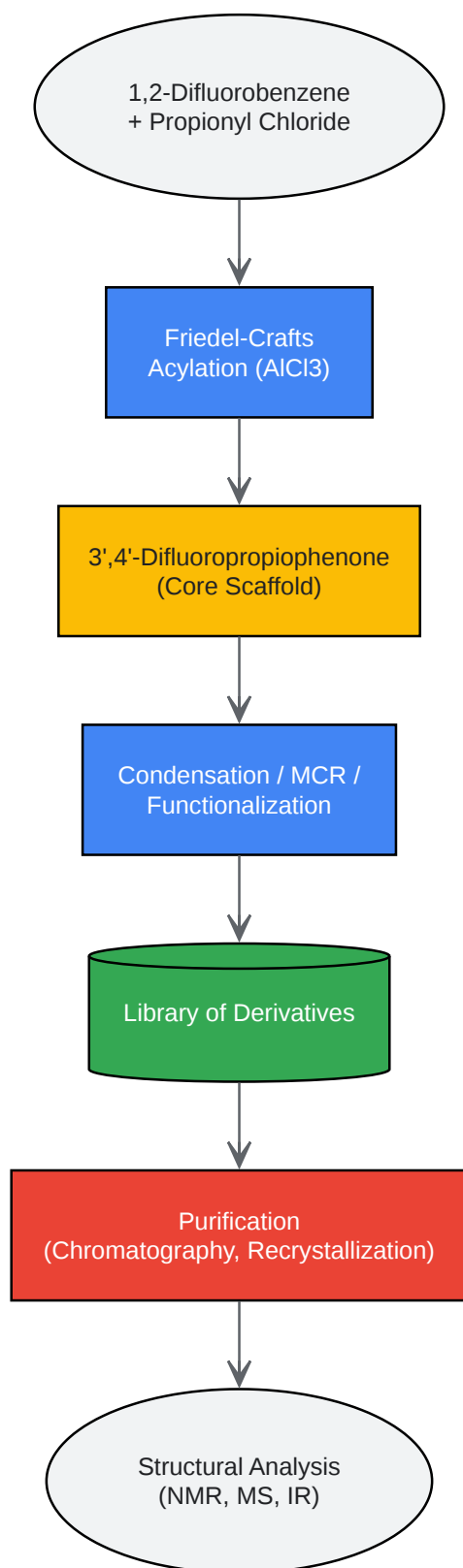
| Property | Value | Reference(s) |
|-------------------|--|--------------|
| CAS Number | 23384-72-7 | [3][4] |
| Molecular Formula | C ₉ H ₈ F ₂ O | [3][4] |
| Molecular Weight | 170.16 g/mol | [3][4] |
| Appearance | Liquid or solid | - |
| Boiling Point | 98°C at 15 Torr | [3] |
| Density | 1.166 g/cm ³ at 20°C | [3] |
| IUPAC Name | 1-(3,4-difluorophenyl)propan-1-one | [3][4] |

Synthesis of 3',4'-Difluoropropiophenone Derivatives

The synthesis of derivatives often begins with the 3',4'-difluorophenyl core, which can be modified through various organic reactions. A common synthetic strategy is the Friedel-Crafts acylation of 1,2-difluorobenzene. Subsequent reactions, such as aldol condensation, Mannich reactions, or multi-component reactions (MCRs), can be employed to generate a diverse library of derivatives.[5][6]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and diversification of **3',4'-Difluoropropiophenone** derivatives.



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Caption: General workflow for synthesis of **3',4'-Difluoropropiophenone** derivatives.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a representative method for synthesizing the core **3',4'-Difluoropropiophenone** scaffold.

- **Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap) is charged with anhydrous aluminum chloride (AlCl_3 , 1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane). The suspension is cooled to 0°C in an ice bath.
- **Addition of Reactants:** A solution of 1,2-difluorobenzene (1 equivalent) and propionyl chloride (1.1 equivalents) in the same anhydrous solvent is added dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature at 0°C .
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane, 3x). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure **3',4'-Difluoropropiophenone**.

Biological Activities and Applications

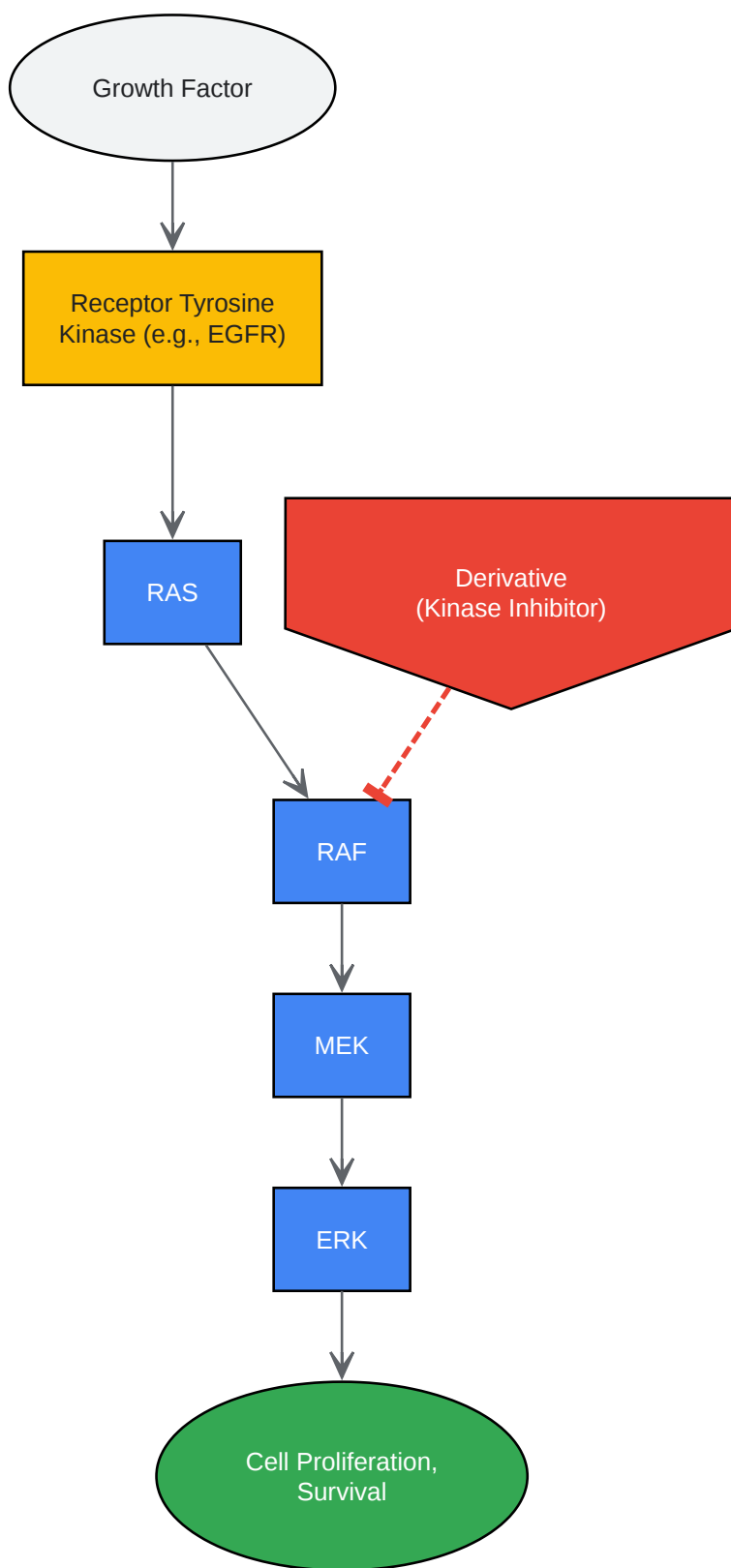
Derivatives of **3',4'-Difluoropropiophenone** have shown promise in several therapeutic areas, primarily due to the favorable pharmacological properties imparted by the difluorophenyl group.

Anticancer Activity

The 3,4-difluorophenyl moiety is a key feature in several potent kinase inhibitors.^[7] Derivatives are often explored for their ability to inhibit cell proliferation in various cancer cell lines.

3.1.1. Kinase Inhibition

Many difluorophenyl-containing compounds act as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. For example, N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as selective Raf inhibitors, potently inhibiting the B-Raf(V600E) mutant.^[8] Similarly, other derivatives have been developed as inhibitors for targets like TNK1 and EGFR, which are crucial in colorectal and non-small cell lung cancers, respectively.^{[9][10]}



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Caption: Simplified MAPK/ERK signaling pathway inhibited by a RAF kinase inhibitor.

3.1.2. Quantitative Data: Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of various heterocyclic derivatives, some of which incorporate the difluorophenyl scaffold, against different cancer cell lines.

| Compound Class | Cell Line | IC ₅₀ (μM) | Reference(s) |
|---|-----------|-----------------------|--------------|
| Quinazolin-4(3H)-one Derivative (BIQO-19) | H1975 | Data not specified | [11] |
| Dihydropyrimidinone Derivative (1d) | U87 | 9.72 ± 0.29 | [12] |
| Dihydropyrimidinone Derivative (3d) | U251 | 6.36 ± 0.73 | [12] |
| Biscoumarin Derivative (C35) | H1299 | 20.77 | [13] |
| TNIK Inhibitor (21k) | (Enzyme) | 0.026 ± 0.008 | [10] |
| Furanopyrimidine Derivative (49) | H1975 | 0.310 | [9] |
| 5-O-silylated MBA Derivative (3b) | HCT-116 | 7.3 - 21.3 | [14] |

3.1.3. Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cells.[14]

- **Cell Seeding:** Cancer cells (e.g., HCT-116, A549) are seeded into 96-well plates at a density of 2,500-5,000 cells per well and allowed to adhere for 24 hours.
- **Compound Treatment:** The test compounds (**3',4'-Difluoropropiophenone** derivatives) are dissolved in DMSO and then diluted in culture medium to various concentrations. The cells are treated with these solutions and incubated for 72 hours.

- **MTT Addition:** After incubation, 50 μL of a 0.5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) is added to each well, and the plates are incubated for 3 hours at 37°C.[14]
- **Formazan Solubilization:** The medium is removed, and the formazan crystals formed by viable cells are dissolved in 100-150 μL of DMSO.
- **Absorbance Reading:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells. The IC_{50} value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Antimicrobial Activity

Heterocyclic systems derived from propiophenone precursors, such as dihydropyrimidinones and propanoic acid derivatives, have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[15][16][17]

3.2.1. Quantitative Data: Antimicrobial Activity

The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC).

| Compound Class | Microorganism | MIC (µg/mL) | Reference(s) |
|--|----------------------------------|-------------|----------------------|
| 3,4-Dihydropyrimidine-2(1H)-one Derivatives | E. coli | 32 - 64 | [16] |
| 3,4-Dihydropyrimidine-2(1H)-one Derivatives | P. aeruginosa | 32 - 64 | [16] |
| 3,4-Dihydropyrimidine-2(1H)-one Derivatives | S. aureus | 32 - 64 | [16] |
| 3,4-Dihydropyrimidine-2(1H)-one Derivatives | C. albicans | 32 | [16] |
| 3-((4-hydroxyphenyl)amino) propanoic Acid Deriv. | MRSA | 1 - 8 | [15] |
| 3-((4-hydroxyphenyl)amino) propanoic Acid Deriv. | Vancomycin-resistant E. faecalis | 0.5 - 2 | [15] |
| 3-((4-hydroxyphenyl)amino) propanoic Acid Deriv. | C. auris | 0.5 - 64 | [15] |

3.2.2. Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5×10^5 CFU/mL.

- **Compound Dilution:** The test compound is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
- **Inoculation:** Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
- **Incubation:** The plate is incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The **3',4'-Difluoropropiophenone** scaffold is a cornerstone for the development of novel therapeutic agents. The introduction of the difluoro-phenyl group provides a powerful tool for medicinal chemists to fine-tune the pharmacological profile of drug candidates. Exploratory studies have revealed significant potential for derivatives in oncology, particularly as kinase inhibitors, and in infectious diseases as potent antimicrobial agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, ensures that they will remain an area of intense research and development for the foreseeable future. This guide provides the foundational data, protocols, and workflows to support and accelerate such research endeavors.

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